molecular formula C17H13Cl2NO3S B4974405 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate

Cat. No.: B4974405
M. Wt: 382.3 g/mol
InChI Key: MONSTSLOOBGAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the quinoline ring, and a 4-ethylbenzenesulfonate group attached to the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloroquinoline
  • 5,7-Dichloro-8-quinolinol
  • 5,7-Dichloro-8-hydroxyquinoline

Uniqueness

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate is unique due to the presence of the 4-ethylbenzenesulfonate group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-ethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONSTSLOOBGAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.